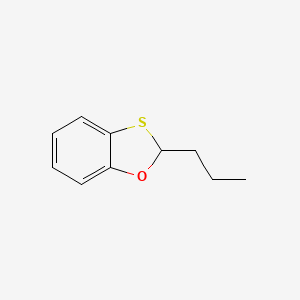
1,3-Benzoxathiole, 2-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzoxathiole, 2-propyl- is an organic compound that belongs to the class of benzoxathioles These compounds are characterized by a benzene ring fused to an oxathiole ring, which contains both oxygen and sulfur atoms The 2-propyl substitution refers to the presence of a propyl group attached to the second carbon of the oxathiole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzoxathiole, 2-propyl- can be achieved through several methods. One common approach involves the reaction of 2-mercaptophenol with propyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of 1,3-Benzoxathiole, 2-propyl- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product. Additionally, green chemistry principles are often applied to minimize environmental impact and reduce the use of hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzoxathiole, 2-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the oxathiole ring to a thioether or thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers and thiols.
Substitution: Various substituted benzoxathioles with different functional groups.
Aplicaciones Científicas De Investigación
1,3-Benzoxathiole, 2-propyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,3-Benzoxathiole, 2-propyl- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt cell membrane integrity or inhibit key enzymes involved in microbial metabolism. In medicinal applications, the compound may exert its effects by modulating signaling pathways related to inflammation or cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzoxathiole: The parent compound without the propyl substitution.
1,3-Benzodioxole: A structurally similar compound with an oxygen atom replacing the sulfur atom in the oxathiole ring.
Benzothiazole: A related compound with a sulfur atom in place of the oxygen atom in the oxathiole ring.
Uniqueness
1,3-Benzoxathiole, 2-propyl- is unique due to the presence of both oxygen and sulfur atoms in its ring structure, as well as the propyl substitution. This combination of features imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
Propiedades
Número CAS |
55148-89-5 |
|---|---|
Fórmula molecular |
C10H12OS |
Peso molecular |
180.27 g/mol |
Nombre IUPAC |
2-propyl-1,3-benzoxathiole |
InChI |
InChI=1S/C10H12OS/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h3-4,6-7,10H,2,5H2,1H3 |
Clave InChI |
MCHNIYXMYVAENI-UHFFFAOYSA-N |
SMILES canónico |
CCCC1OC2=CC=CC=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


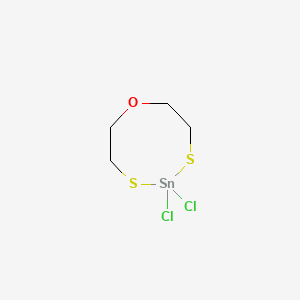
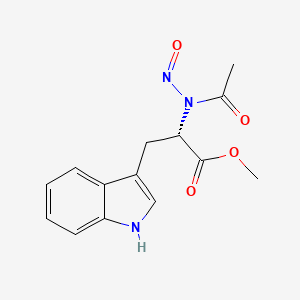
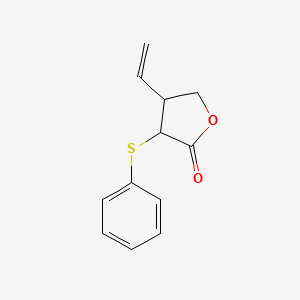
![4-Ethyl-2-methylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14640706.png)
![4,4-Dimethyl-2-methylidene-7-azabicyclo[4.1.0]heptane](/img/structure/B14640712.png)
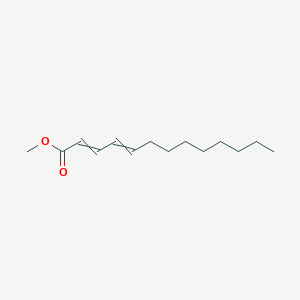
methanide](/img/structure/B14640717.png)
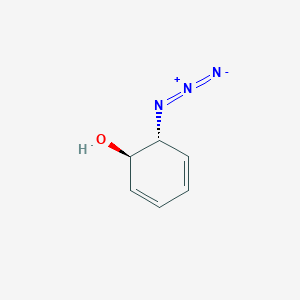
![Methyl {6-[(1,3-thiazol-2-yl)oxy]-1H-benzimidazol-2-yl}carbamate](/img/structure/B14640738.png)
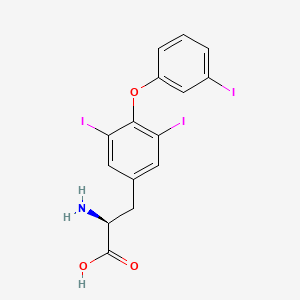
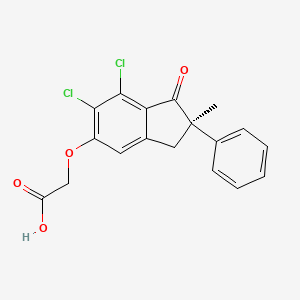
![(1E)-3-[2-(Ethenyloxy)ethyl]-1-(2-methylpropyl)triaz-1-ene](/img/structure/B14640751.png)
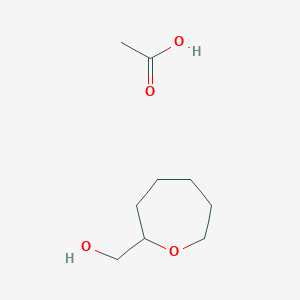
![3-{2-[(Acetyloxy)imino]propyl}-5-chloro-1,3-benzoxazol-2(3H)-one](/img/structure/B14640756.png)
